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molecular formula C9H11NO2S B8348167 Phenyl-propene-2-sulfonic acid amide

Phenyl-propene-2-sulfonic acid amide

Cat. No. B8348167
M. Wt: 197.26 g/mol
InChI Key: VFLCWXLJSMFEJA-UHFFFAOYSA-N
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Patent
US04062960

Procedure details

The 1-phenylpropene-2-sulfonyl chloride is added to 200 ml. of concentrated ammonium hydroxide. After one hour the crystalline precipitate which has formed is filtered off, and washed sequentially with water and hexane. The crude product so obtained is partitioned between 150 ml. of 1N sodium hydroxide and 50 ml. of ether, giving two clear phases. The ether phase is removed and washed with 50 ml. of water, and then the water wash is added to the original aqueous phase. This combined solution is acidified using concentrated hydrochloric acid, which causes the product to precipitate. It is filtered off, and after drying this affords 10.9g. of 1-phenylpropene-2-sulfonamide, m.p. 138°-139.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[C:8]([S:10](Cl)(=[O:12])=[O:11])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[NH4+:15]>>[C:1]1([CH:7]=[C:8]([S:10]([NH2:15])(=[O:12])=[O:11])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=C(C)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After one hour the crystalline precipitate which has formed
Duration
1 h
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed sequentially with water and hexane
CUSTOM
Type
CUSTOM
Details
The crude product so obtained
CUSTOM
Type
CUSTOM
Details
is partitioned between 150 ml
CUSTOM
Type
CUSTOM
Details
of ether, giving two clear phases
CUSTOM
Type
CUSTOM
Details
The ether phase is removed
WASH
Type
WASH
Details
washed with 50 ml
WASH
Type
WASH
Details
of water, and then the water wash
ADDITION
Type
ADDITION
Details
is added to the original aqueous phase
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
It is filtered off
CUSTOM
Type
CUSTOM
Details
after drying this affords 10.9g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=C(C)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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